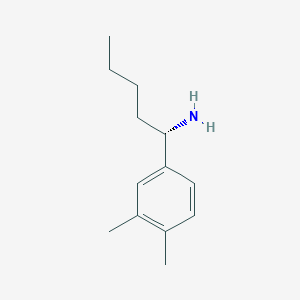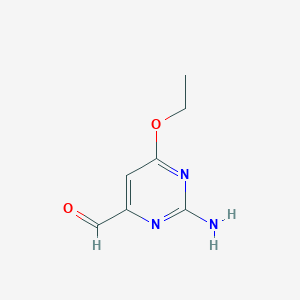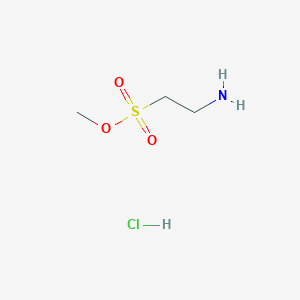
Methyl2-aminoethane-1-sulfonatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-aminoethane-1-sulfonatehydrochloride is an organic compound with the molecular formula C3H9NO3S. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its ability to act as a buffer, chelating agent, and detergent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl2-aminoethane-1-sulfonatehydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of methylamine with ethylene oxide, followed by sulfonation with sulfur trioxide. The reaction conditions typically include controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The final product is usually purified through crystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-aminoethane-1-sulfonatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Simpler amine compounds.
Substitution: Various substituted amine derivatives.
Aplicaciones Científicas De Investigación
Methyl2-aminoethane-1-sulfonatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a buffer in chemical reactions to maintain pH stability.
Biology: Acts as a chelating agent to stabilize enzymes and proteins.
Medicine: Utilized in pharmaceutical formulations for its buffering and stabilizing properties.
Industry: Employed in the production of detergents and cleaning agents due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of Methyl2-aminoethane-1-sulfonatehydrochloride involves its ability to interact with various molecular targets. It can form stable complexes with metal ions, thereby acting as a chelating agent. Additionally, its buffering capacity helps maintain the pH of solutions, which is crucial in many biochemical and industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Tris(hydroxymethyl)methylamino)ethane-1-sulphonic acid: Known for its buffering capacity in biochemical applications.
N-(2-Hydroxyethyl)piperazine-N’-2-ethanesulfonic acid: Another buffering agent used in biological research.
Uniqueness
Methyl2-aminoethane-1-sulfonatehydrochloride stands out due to its unique combination of buffering, chelating, and surfactant properties. This makes it a versatile compound suitable for a wide range of applications in different fields.
Propiedades
Fórmula molecular |
C3H10ClNO3S |
|---|---|
Peso molecular |
175.64 g/mol |
Nombre IUPAC |
methyl 2-aminoethanesulfonate;hydrochloride |
InChI |
InChI=1S/C3H9NO3S.ClH/c1-7-8(5,6)3-2-4;/h2-4H2,1H3;1H |
Clave InChI |
IJLHLBRAGOVDBR-UHFFFAOYSA-N |
SMILES canónico |
COS(=O)(=O)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



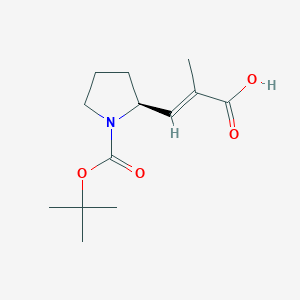
![1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B13117229.png)

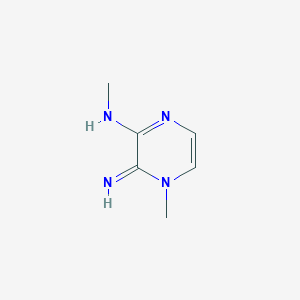
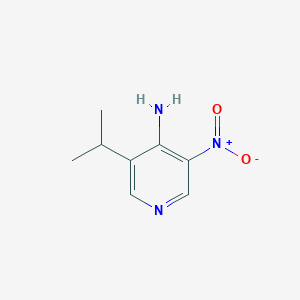
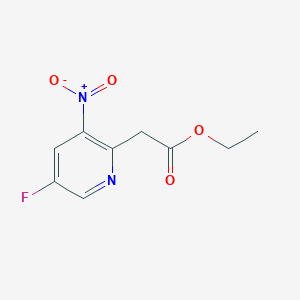

![2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B13117258.png)
![(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione](/img/structure/B13117265.png)
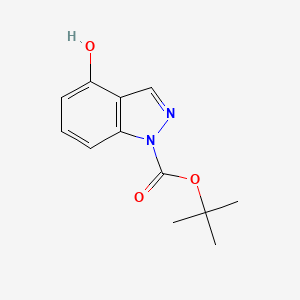
![propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate](/img/structure/B13117289.png)
